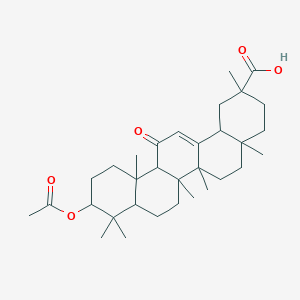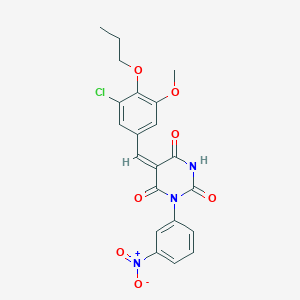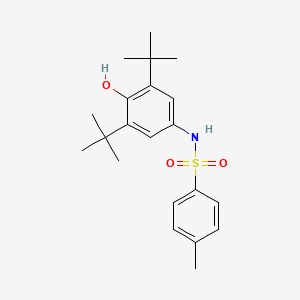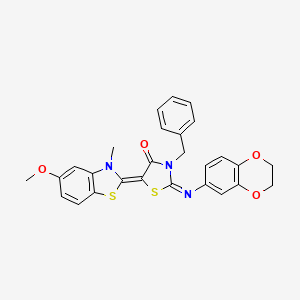
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid
Overview
Description
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid is complex and involves several pathways. It has been found to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes. Additionally, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been extensively studied in vitro and in vivo, which means that there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in lab experiments is that it can be difficult to work with due to its chemical properties.
Future Directions
There are several future directions for the research on 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid. One area of research is the development of new drugs based on 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid that can be used to treat various diseases. Another area of research is the investigation of the mechanisms of action of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in various cell types and tissues. Additionally, the effects of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid on the gut microbiome and the immune system are areas of research that warrant further investigation.
Synthesis Methods
The synthesis of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid involves several steps, starting with the conversion of ursolic acid to 3-keto-ursolic acid. This is followed by the acetylation of the 3-hydroxyl group, which results in the formation of 3-(acetyloxy)-11-oxo-urs-12-en-28-oic acid. The final step involves the oxidation of the 11-keto group to form 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid.
Scientific Research Applications
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQDJVZNPJRVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284069, DTXSID70871926 | |
| Record name | 3-(acetyloxy)-11-oxoolean-12-en-29-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_63006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetyloxy)-11-oxoolean-12-en-29-oic acid | |
CAS RN |
18305-96-9 | |
| Record name | NSC35351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(acetyloxy)-11-oxoolean-12-en-29-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)

![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)